![molecular formula C8H15N B15278804 6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
6,6-Dimethyl-5-azaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-5-azaspiro[24]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-azaspiro[2.4]heptane typically involves the cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate. This reaction is catalyzed by copper complexes such as Cu(CH3CN)4BF4 in the presence of ligands like TF-BiphamPhos . The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using readily available raw materials and simplified processes. One method involves the use of tert-butyl carbamate as a starting material, which undergoes cyclization to form the desired spirocyclic compound .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tetrahydridoaluminate is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and substituted spirocyclic derivatives.
Applications De Recherche Scientifique
6,6-Dimethyl-5-azaspiro[2.4]heptane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-5-azaspiro[2.4]heptane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azaspiro[2.4]heptane: Lacks the dimethyl substitution, resulting in different chemical properties.
6,6-Dimethyl-5-oxa-spiro[2.4]heptane: Contains an oxygen atom instead of nitrogen, leading to different reactivity and applications.
Uniqueness
6,6-Dimethyl-5-azaspiro[2.4]heptane is unique due to its specific spirocyclic structure with a nitrogen atom and dimethyl substitution. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
6,6-dimethyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)5-8(3-4-8)6-9-7/h9H,3-6H2,1-2H3 |
Clé InChI |
ZHXSSQXMEIVMMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC2)CN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


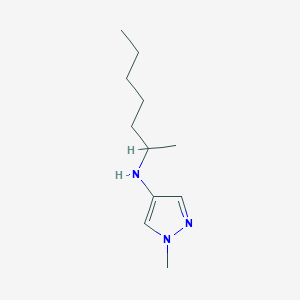
![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)
![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)
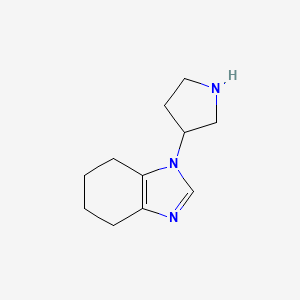
![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
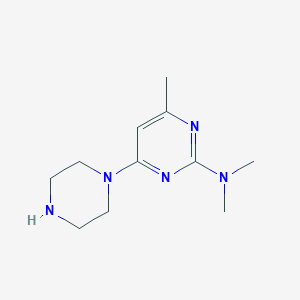
![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)
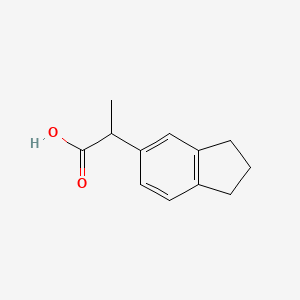
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
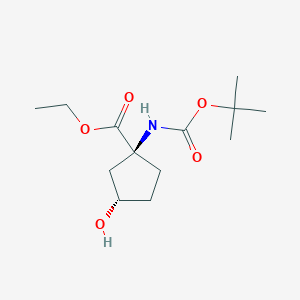
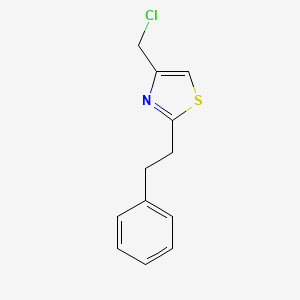
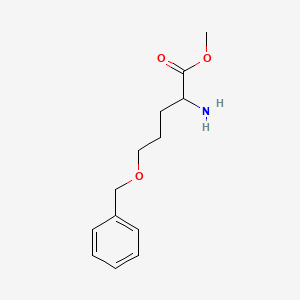
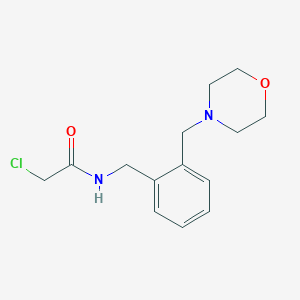
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)
